

Synthesis and Characterization of Cyclopropane-1,2-dicarbohydrazide: A Technical Guide

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Compound of Interest

Compound Name: Cyclopropane-1,2-dicarbohydrazide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of **cis-Cyclopropane-1,2-dicarbohydrazide**, a molecule of interest in medicinal chemistry and materials science due to its unique structural features and potential biological activities.

Introduction

Cyclopropane-1,2-dicarbohydrazide is a derivative of cyclopropane-1,2-dicarboxylic acid, featuring two hydrazide functional groups. The strained cyclopropane ring and the presence of hydrogen-bonding hydrazide moieties contribute to its distinct chemical properties and potential applications as, for example, an enzyme inhibitor or a nucleating agent in polymers.^[1] This document details the synthetic route from its corresponding dicarboxylic acid and outlines the key analytical techniques for its characterization.

Synthesis of cis-Cyclopropane-1,2-dicarbohydrazide

The primary synthetic route to **cis-Cyclopropane-1,2-dicarbohydrazide** involves the reaction of cis-cyclopropane-1,2-dicarboxylic acid with hydrazine.^[1] This two-step process begins with the formation of the cyclopropane ring, followed by the conversion of the carboxylic acid groups to hydrazides.

Synthesis of cis-Cyclopropane-1,2-dicarboxylic acid

The precursor, cis-cyclopropane-1,2-dicarboxylic acid, can be synthesized via the cyclopropanation of maleic or fumaric acid derivatives.^[1] One common method involves the hydrolysis of 3-oxabicyclo[3.1.0]hexane-2,4-dione.^[2]

Synthesis of cis-Cyclopropane-1,2-dicarbohydrazide from cis-Cyclopropane-1,2-dicarboxylic acid

The conversion of the dicarboxylic acid to the dicarbohydrazide is achieved through a reaction with hydrazine hydrate.^[1]

Experimental Protocol: Synthesis of cis-Cyclopropane-1,2-dicarbohydrazide

Materials:

- cis-Cyclopropane-1,2-dicarboxylic acid
- Hydrazine hydrate
- Ethanol
- Deionized water

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve cis-cyclopropane-1,2-dicarboxylic acid in ethanol.
- **Addition of Hydrazine Hydrate:** To the stirred solution, add an excess of hydrazine hydrate. The reaction is typically carried out under reflux conditions.^[1]
- **Reaction Monitoring:** The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure **cis-Cyclopropane-1,2-dicarbohydrazide**.^[1]

Characterization of Cyclopropane-1,2-dicarbohydrazide

A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized **Cyclopropane-1,2-dicarbohydrazide**.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C5H10N4O2	^[3]
Molecular Weight	158.16 g/mol	^[3]
IUPAC Name	(1S,2R)-cyclopropane-1,2-dicarbohydrazide	^[1]
Canonical SMILES	<chem>C1C(C1C(=O)NN)C(=O)NN</chem>	^[1]
Purity	≥98%	^[3]

Spectroscopic Data

While specific spectral data for **Cyclopropane-1,2-dicarbohydrazide** is not extensively published, the expected characteristic signals can be inferred from the analysis of its precursor, cyclopropane-1,2-dicarboxylic acid, and related hydrazide compounds.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the cyclopropane ring protons and the protons of the hydrazide groups (-NH and -NH₂). Due to the symmetry of the cis isomer, the cyclopropyl protons would likely present as a complex multiplet. The chemical shift for cyclopropane protons is typically observed at a very high field, around 0.22 ppm.^[4] The amide and amine protons of the hydrazide group would appear as broad singlets at a lower field.

- ^{13}C NMR: The carbon NMR spectrum should display distinct signals for the cyclopropane carbons and the carbonyl carbons of the hydrazide groups.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum is a crucial tool for identifying the functional groups present in the molecule.

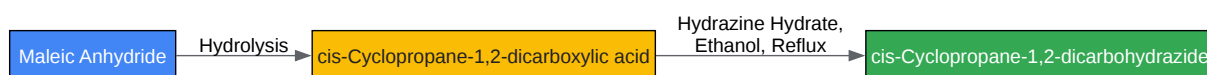
Functional Group	Expected Wavenumber (cm^{-1})	Reference
N-H stretching (hydrazide)	3200-3400	General IR tables
C=O stretching (amide I)	~1650	General IR tables
N-H bending (amide II)	~1550	General IR tables
C-H stretching (cyclopropane)	~3080-3040	[5]
-CH ₂ - deformation (cyclopropane)	1480-1440	[5]
-CH ₂ - skeletal vibration (cyclopropane)	1020-1000	[5]

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum of **Cyclopropane-1,2-dicarbohydrazide** would show a molecular ion peak (M^+) corresponding to its molecular weight (158.16 g/mol). [3] Fragmentation patterns would likely involve the loss of the hydrazide groups.

Visualizing the Synthesis and Structure

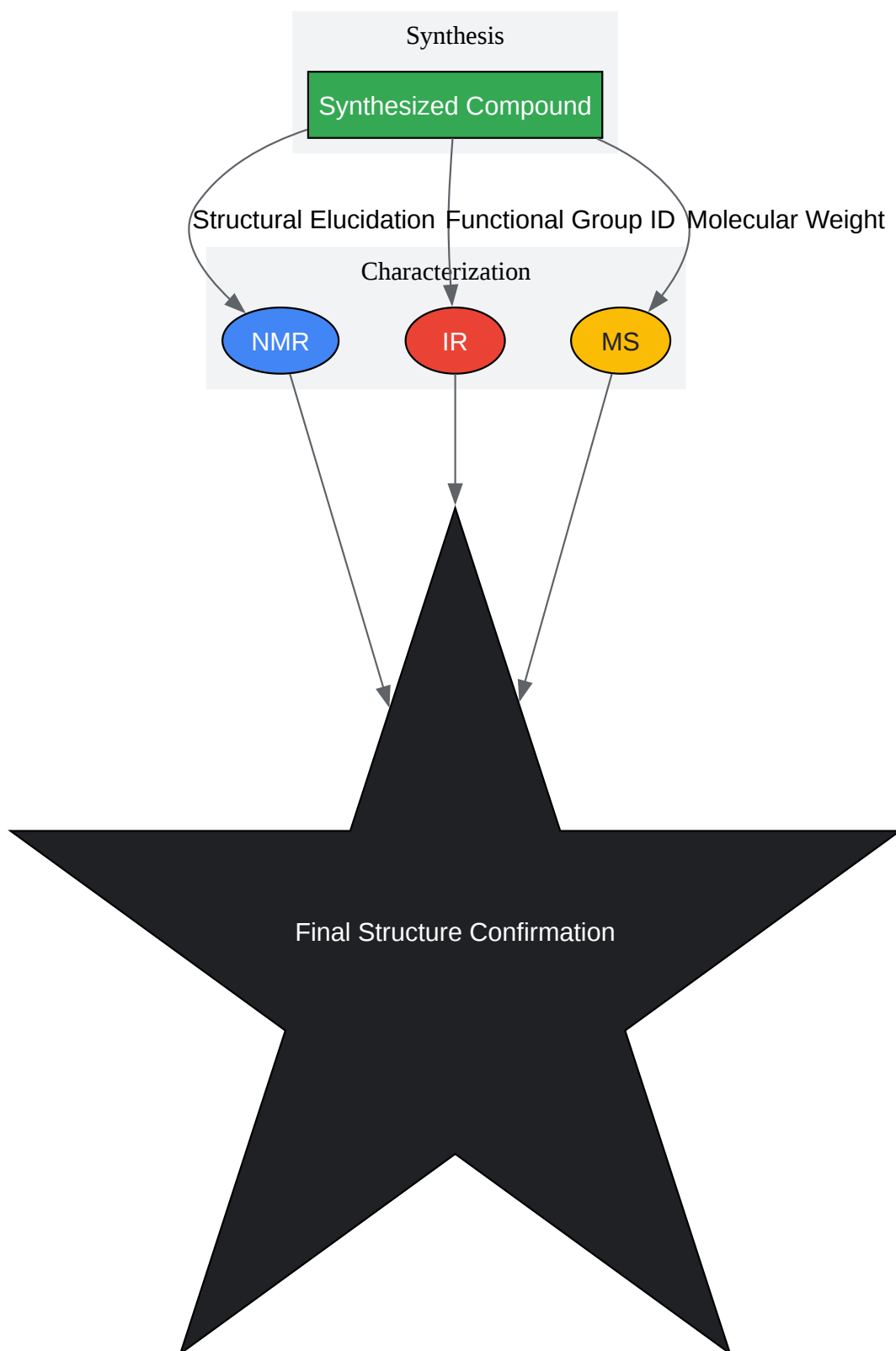
Synthesis Workflow



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Caption: Synthetic pathway for **cis-Cyclopropane-1,2-dicarbohydrazide**.

Characterization Logic



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Caption: Logic flow for the characterization of the synthesized compound.

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